molecular formula C15H13ClO2 B14769265 1-(2-(Benzyloxy)-4-chlorophenyl)ethanone

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone

Cat. No.: B14769265
M. Wt: 260.71 g/mol
InChI Key: NHHMMLDHQLKWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group and a chlorine atom attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(benzyloxy)-4-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the Suzuki-Miyaura coupling reaction, where 2-(benzyloxy)-4-chlorophenylboronic acid is coupled with an appropriate acetylating agent in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-4-chlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzyloxy)phenyl)ethanone
  • 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone
  • 1-(2,4-Bis(benzyloxy)phenyl)ethanone

Uniqueness

1-(2-(Benzyloxy)-4-chlorophenyl)ethanone is unique due to the presence of both a benzyloxy group and a chlorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

1-(4-chloro-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H13ClO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

NHHMMLDHQLKWKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.